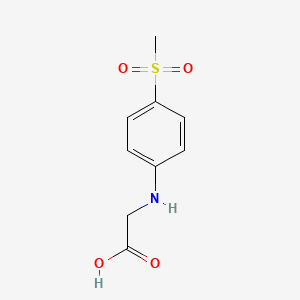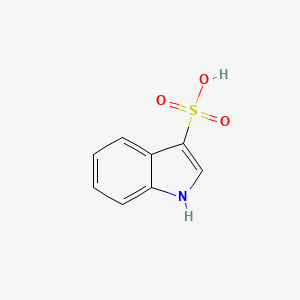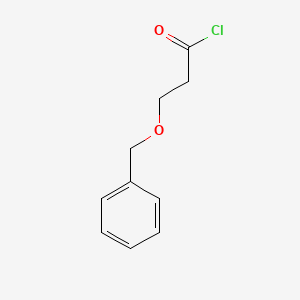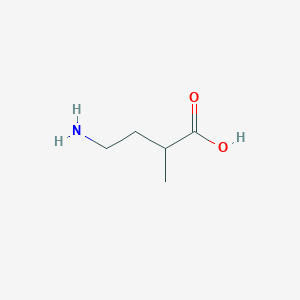
Ile-Met
Descripción general
Descripción
Ile-Met (CHEBI:74073) is a dipeptide formed from L-isoleucine and L-methionine residues . It has a molecular formula of C11H22N2O3S and an average mass of 262.36900 . It is classified as a metabolite and plays a biological role in metabolism .
Molecular Structure Analysis
The InChI structure of Ile-Met isInChI=1S/C11H22N2O3S/c1-4-7(2)9(12)10(14)13-8(11(15)16)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 . The SMILES structure is CCC@HC@HC(=O)NC@@HC(O)=O . Physical And Chemical Properties Analysis
Ile-Met has a net charge of 0 and a mono-isotopic mass of 262.13511 . It is classified as a Bronsted base, capable of accepting a hydron from a donor .Aplicaciones Científicas De Investigación
Isotope Labeling Experiments and (13)C Flux Analysis
Isotope labeling experiments (ILEs) are significant in metabolic engineering. (13)C flux analysis, used in conjunction with ILEs, offers valuable insights for identifying metabolic pathways and optimizing cell factories for improved product formation. This approach has been pivotal in both academic and industrial settings for enhancing metabolic efficiency and uncovering novel metabolic functions (McAtee, Jazmin, & Young, 2015).
Integrated Low Emissions Cleanup System for Coal-Fueled Turbines
The Integrated Low Emissions Cleanup (ILEC) concept focuses on high-temperature gas cleaning for coal-fired turbines, crucial for meeting environmental standards and ensuring turbine longevity. This technology plays a vital role in controlling particulate emissions and other contaminants, contributing to sustainable energy production. Various studies and developments in this field over the years highlight the significance of ILEC in energy research and environmental protection (Newby, Alvin, & Bachovchin, various years).
Impact and Characteristics of Science Inquiry Learning Environments
ILEs (Science Inquiry Learning Environments) have been extensively studied for their impact on STEM education. Research in this area reveals how these platforms support learning, teaching, and development in science and technology. This is particularly relevant for enhancing educational methods and fostering a deeper understanding of scientific principles (Donnelly, Linn, & Ludvigsen, 2014).
Role of ILEs in Understanding Land-Atmosphere Interactions
The Integrated Land Ecosystem-Atmosphere Processes Study (iLEAPS) has made significant contributions to our understanding of land-atmosphere exchanges. This research emphasizes the importance of multidisciplinary approaches in studying the Earth's complex systems, including climate change, water cycle, and tropospheric chemistry (Suni et al., 2015).
Methodological Advances in Isotope Labeling Experiments
Advancements in the methodology for isotope labeling experiments have been crucial in metabolic flux analysis. This includes the development of mathematical models and statistical methods for interpreting data from these experiments, enhancing the precision and reliability of biological interpretations (Nargund & Sriram, 2014).
Enzymatic Conversion in Bacterial tRNAIle
Research into the enzymatic conversion of cytidine to lysidine in the anticodon of bacterial tRNAIle represents a form of RNA editing. This process allows for the accurate decoding of specific genetic codes and is a pivotal discovery in the field of genetic regulation and expression (Grosjean & Björk, 2004).
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-4-7(2)9(12)10(14)13-8(11(15)16)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYOFUHICRWDGA-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ile-Met | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-nitrobenzyl)thio]-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-4(3H)-one](/img/structure/B3266308.png)


![N-ethyl-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3266323.png)
![6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3266325.png)








